molecular formula C17H18N2O2 B5745818 N-(3,5-dimethylphenyl)-4-acetamidobenzamide

N-(3,5-dimethylphenyl)-4-acetamidobenzamide

Cat. No.: B5745818
M. Wt: 282.34 g/mol
InChI Key: FFLYUXTXPZMVTQ-UHFFFAOYSA-N
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Description

N-(3,5-dimethylphenyl)-4-acetamidobenzamide is an organic compound that belongs to the class of amides It is characterized by the presence of a benzamide core substituted with a 3,5-dimethylphenyl group and an acetamido group

Properties

IUPAC Name

4-acetamido-N-(3,5-dimethylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O2/c1-11-8-12(2)10-16(9-11)19-17(21)14-4-6-15(7-5-14)18-13(3)20/h4-10H,1-3H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFLYUXTXPZMVTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)C2=CC=C(C=C2)NC(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dimethylphenyl)-4-acetamidobenzamide typically involves the acylation of 3,5-dimethylaniline with 4-acetamidobenzoic acid. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions generally include stirring the reactants in an appropriate solvent like dichloromethane at room temperature for several hours, followed by purification through recrystallization or chromatography .

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The choice of solvents and reagents is also optimized to reduce costs and environmental impact.

Chemical Reactions Analysis

Hydrolysis Reactions

The acetamido (-NHCOCH₃) and benzamide (-CONH₂) groups are susceptible to hydrolysis under acidic or basic conditions:

Reaction Type Conditions Products Mechanistic Pathway
Acidic HydrolysisHCl (6M), reflux, 12–24 hrs4-aminobenzoic acid + 3,5-dimethylaniline + acetic acidNucleophilic acyl substitution
Basic HydrolysisNaOH (10%), 100°C, 8–12 hrsSodium 4-aminobenzoate + 3,5-dimethylaniline + sodium acetateBase-mediated deacetylation

Key Observations :

  • Hydrolysis of the acetamido group proceeds faster than the benzamide moiety due to steric hindrance from the 3,5-dimethylphenyl substituent.

  • Reaction yields for benzamide hydrolysis rarely exceed 60% under standard conditions1.

Electrophilic Substitution

The benzamide core may undergo electrophilic aromatic substitution (EAS) at the para position relative to the amide group.

Reagent Conditions Product Regioselectivity
HNO₃/H₂SO₄0–5°C, 2 hrsN-(3,5-dimethylphenyl)-4-acetamido-3-nitrobenzamideMeta-directing
Br₂/FeBr₃RT, 30 minN-(3,5-dimethylphenyl)-4-acetamido-3-bromobenzamideOrtho/para mixture

Notable Findings :

  • The electron-withdrawing acetamido group deactivates the aromatic ring, reducing reaction rates compared to unsubstituted benzamides1.

  • Steric effects from the 3,5-dimethylphenyl group suppress substitution at proximal positions.

Reductive Transformations

Catalytic hydrogenation targets the acetamido group:

Catalyst Conditions Product Yield
Pd/C (10%)H₂ (1 atm), EtOH, 24 hrsN-(3,5-dimethylphenyl)-4-aminobenzamide45–50%
LiAlH₄THF, reflux, 6 hrsN-(3,5-dimethylphenyl)-4-(2-hydroxyethyl)benzamide<20%

Mechanistic Insights :

  • LiAlH₄ preferentially reduces the benzamide carbonyl to a hydroxymethyl group rather than cleaving the amide bond1.

Oxidation Reactions

The methyl groups on the 3,5-dimethylphenyl substituent can be oxidized:

Oxidizing Agent Conditions Product Selectivity
KMnO₄/H₂SO₄80°C, 4 hrsN-(3,5-dicarboxyphenyl)-4-acetamidobenzamidePartial overoxidation observed
CrO₃/AcOHRT, 12 hrsN-(3,5-diformylphenyl)-4-acetamidobenzamideHigh para selectivity

Challenges :

  • Overoxidation to carboxylic acids is common, necessitating precise stoichiometric control1.

Cross-Coupling Reactions

Palladium-catalyzed coupling reactions are feasible at the aryl bromide derivative (if synthesized):

Reaction Catalyst System Product Efficiency (TON)
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, DMEBiaryl derivatives500–600
Buchwald-HartwigPd₂(dba)₃, Xantphos, Cs₂CO₃N-arylated products300–400

Limitations :

  • The steric bulk of the 3,5-dimethylphenyl group reduces coupling efficiency by ~30% compared to less hindered analogs1.

Thermal Degradation

Pyrolysis studies (200–300°C) reveal:

Temperature Major Degradation Products Proposed Pathway
250°C3,5-dimethylaniline + CO + NH₃Retro-amide formation
300°CToluene derivatives + acetonitrileC–N bond cleavage

Scientific Research Applications

Pharmaceutical Applications

Anticancer Activity
Research suggests that compounds similar to N-(3,5-dimethylphenyl)-4-acetamidobenzamide exhibit anticancer properties by inhibiting various protein kinases associated with cancer cell proliferation. Protein kinases play a crucial role in cell signaling pathways that regulate cell growth and division. Inhibitors of these kinases can potentially halt the progression of cancers such as breast, lung, and colon cancer .

Enzyme Inhibition
this compound may act as an inhibitor of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine in the synaptic cleft. Inhibition of AChE can lead to increased levels of acetylcholine, which is beneficial in treating conditions like Alzheimer's disease . Additionally, studies have indicated that similar compounds can inhibit human carbonic anhydrases (hCAs), which are implicated in various physiological processes and diseases .

Biochemical Interactions

Mechanism of Action
The mechanism by which this compound exerts its effects involves interaction with specific biological targets. The compound's structure allows it to bind effectively to enzyme active sites or receptor sites, leading to altered biological activity. For instance, its structural features may enhance lipophilicity and improve bioavailability, making it a suitable candidate for drug formulation .

Table 1: Summary of Research Findings on this compound

Study ReferenceFocus AreaFindings
Cancer TreatmentDemonstrated efficacy as a protein kinase inhibitor in various cancer models.
Enzyme InhibitionShowed potent inhibition of AChE and hCAs with potential applications in neurodegenerative diseases.
Structure-Activity RelationshipIdentified key structural features that enhance biological activity and therapeutic potential.

Potential Therapeutic Uses

Neurodegenerative Disorders
Given its potential to inhibit AChE, this compound may be explored further for its utility in treating neurodegenerative disorders such as Alzheimer's disease. The ability to enhance cholinergic transmission could improve cognitive function in affected individuals.

Antimicrobial Properties
While primarily studied for its anticancer and neuroprotective effects, preliminary investigations into similar compounds suggest potential antimicrobial properties. This could open avenues for developing new antibiotics or adjunct therapies for resistant bacterial strains.

Mechanism of Action

The mechanism of action of N-(3,5-dimethylphenyl)-4-acetamidobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The acetamido group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The 3,5-dimethylphenyl group contributes to the hydrophobic interactions, enhancing the binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • N-(3,5-dimethylphenyl)acetamide
  • N-(3,5-dimethylphenyl)-4-aminobenzamide
  • N-(3,5-dimethylphenyl)-4-nitrobenzamide

Uniqueness

N-(3,5-dimethylphenyl)-4-acetamidobenzamide is unique due to the presence of both the acetamido and 3,5-dimethylphenyl groups, which confer specific chemical and biological properties. Compared to similar compounds, it exhibits enhanced stability and binding affinity in biological systems, making it a valuable compound for research and development .

Biological Activity

N-(3,5-dimethylphenyl)-4-acetamidobenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, structure-activity relationships (SAR), and biological evaluations, supported by data tables and case studies.

Synthesis and Structural Characteristics

The synthesis of this compound involves the acylation of 4-aminobenzamide with 3,5-dimethylphenyl isocyanate. The resulting compound features a benzamide core with an acetamido group that enhances its pharmacological properties. The structural formula can be represented as follows:

C16H18N2O\text{C}_{16}\text{H}_{18}\text{N}_{2}\text{O}

Anticancer Properties

Research indicates that compounds containing the benzamide structure exhibit notable anticancer activity. A study highlighted that derivatives with similar structures showed potent inhibitory effects against various receptor tyrosine kinases (RTKs), which are crucial in cancer progression. For instance, compounds related to this compound demonstrated significant inhibition against EGFR and PDGFRα, with inhibition rates reaching up to 92% at 10 nM concentration .

Table 1: Inhibitory Activity Against Receptor Tyrosine Kinases

CompoundTarget KinaseInhibition (%) at 10 nM
This compoundEGFR91
Analog 1PDGFRα77
Analog 2HER-285

Neuropharmacological Effects

In addition to anticancer activity, certain benzamide derivatives have been investigated for their neuropharmacological effects. A series of studies have shown that compounds similar to this compound can interact with dopamine D2 and serotonin receptors, making them potential candidates for treating psychiatric disorders .

Table 2: Receptor Binding Affinities

CompoundReceptor TypeBinding Affinity (Ki)
This compoundD215 nM
Analog A5-HT1A20 nM
Analog B5-HT2A18 nM

Case Study 1: Structure-Activity Relationship Analysis

A comprehensive SAR analysis was conducted on a series of benzamides related to this compound. The study demonstrated that modifications on the aromatic ring significantly influenced the biological activity. For example, substituents at the ortho position enhanced receptor binding affinity compared to para or meta substitutions .

Case Study 2: Docking Studies

Molecular docking studies have provided insights into the binding mechanisms of this compound with target proteins. The compound was shown to fit well into the active sites of various kinases, suggesting a competitive inhibition mechanism. This was confirmed by molecular dynamics simulations that indicated stable interactions between the compound and key amino acid residues within the binding pocket .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(3,5-dimethylphenyl)-4-acetamidobenzamide, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, reacting 4-acetamidobenzoyl chloride with 3,5-dimethylaniline in anhydrous dichloromethane under reflux (40–50°C) for 6–8 hours, followed by purification via recrystallization from ethanol. Optimization involves controlling stoichiometry, temperature, and solvent polarity. Meta-substituted aryl amines (e.g., 3,5-dimethylaniline) require careful handling to avoid steric hindrance during coupling .
  • Validation : Monitor reaction progress using TLC and characterize intermediates via 1H NMR^1 \text{H NMR}.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodology :

  • 1H NMR^1 \text{H NMR} : Identify aromatic protons (δ 6.8–7.5 ppm) and acetamide NH/CH3_3 signals (δ 2.1–2.3 ppm).
  • IR Spectroscopy : Confirm amide C=O stretching (~1650 cm1^{-1}) and N–H bending (~3300 cm1^{-1}).
  • X-ray Diffraction (XRD) : Resolve crystal packing and hydrogen-bonding networks (e.g., N–H···O interactions at ~2.8 Å) .

Q. What crystallographic parameters are critical for structural determination?

  • Key Parameters :

  • Crystal System : Monoclinic (e.g., P21_1/c space group).
  • Unit Cell Dimensions : Typical values include a=15.9A˚,b=9.03A˚,c=9.68A˚,β=93.6a = 15.9 \, \text{Å}, b = 9.03 \, \text{Å}, c = 9.68 \, \text{Å}, \beta = 93.6^\circ.
  • Hydrogen Bonding : Asymmetric units often feature N–H···O bonds stabilizing molecular chains .
    • Tools : Use SHELX-97 for refinement and PLATON for validation .

Advanced Research Questions

Q. How can researchers resolve discrepancies in crystallographic data during refinement?

  • Methodology :

  • SHELXL Refinement : Apply restraints for disordered atoms and validate using R-factor convergence (target R1<0.05R_1 < 0.05).
  • Validation Checks : Use ADDSYM (PLATON) to detect missed symmetry and check for Twinning (e.g., Hooft parameter > 0.5).
  • Hydrogen Placement : Locate NH protons via difference Fourier maps and refine with DFIX constraints .

Q. How do meta-substituents influence molecular geometry and crystal packing?

  • Analysis :

  • Steric Effects : 3,5-Dimethyl groups increase torsional angles between aryl rings (e.g., 82.1° tilt in sulfonamide analogs).
  • Electron Effects : Electron-withdrawing groups (e.g., –NO2_2) reduce conjugation, altering bond lengths (C–N: 1.35–1.40 Å vs. 1.42 Å for methyl).
  • Packing Trends : Bulky substituents favor herringbone arrangements over π-stacking .

Q. What computational methods are suitable for correlating electronic properties with experimental data?

  • Methodology :

  • DFT Calculations : Optimize geometry at B3LYP/6-311++G(d,p) level. Compare theoretical vs. experimental bond lengths (deviation < 0.02 Å).
  • Charge Analysis : Use Natural Bond Orbital (NBO) to map charge distribution on acetamide and aryl moieties.
  • Spectroscopic Prediction : Simulate IR frequencies (scaling factor: 0.967) and UV-Vis transitions (TD-DFT) .

Q. How can hydrogen-bonding networks be systematically analyzed in crystal structures?

  • Methodology :

  • Mercury Software : Visualize interactions (e.g., N–H···O, C–H···π) and calculate graph sets (e.g., R22(8)R_2^2(8) motifs).
  • Energy Frameworks : Compare lattice energies (e.g., 150 kJ/mol for H-bond-dominated structures) to assess stability .

Q. What strategies mitigate challenges in polymorph identification?

  • Methodology :

  • Variable-Temperature XRD : Screen polymorphs between 100–300 K.
  • Hirshfeld Surface Analysis : Quantify intermolecular contacts (e.g., % H-bond contribution).
  • DSC/TGA : Correlate thermal events (melting/decarboxylation) with structural motifs .

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